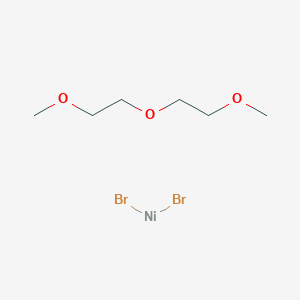

Diglyme nickel dibromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Hindered Diarylmethanols and Benzylic Alcohols

This complex can act as a catalyst in the formation of hindered diarylmethanols and benzylic alcohols. The reaction involves the addition of aryl halides (like bromobenzene) to different aldehydes (organic compounds containing a carbonyl group) in the presence of zinc metal as a reducing agent. Nickel(II) bromide 2-methoxyethyl ether complex facilitates this process, leading to the desired products ().

Formation of Benzene-Fused Cyclic Compounds

Another application of this nickel complex is in the synthesis of benzene-fused cyclic compounds. This reaction utilizes reductive dicarbofunctionalization, a technique where both ends of an alkene (a molecule containing a carbon-carbon double bond) are functionalized with carboxylic acid groups (containing a carbonyl group). The complex enables this process using unactivated benzyl chlorides (less reactive than other benzyl halides) ().

Diglyme nickel dibromide is an inorganic compound with the chemical formula C₆H₁₄Br₂NiO₃. It consists of nickel(II) bromide coordinated with diglyme, which is a solvent known for its ability to dissolve a variety of polar and nonpolar compounds. The compound typically appears as a solid and is characterized by its flammability and potential toxicity upon exposure. Diglyme nickel dibromide is recognized for its role as a catalyst in various

Diglyme nickel dibromide can be synthesized through the reaction of nickel(II) bromide with diglyme under controlled conditions. The synthesis typically involves dissolving nickel(II) bromide in diglyme at elevated temperatures, allowing for coordination between the nickel ions and the diglyme molecules. The resulting complex can then be precipitated out or crystallized from the solution .

The primary application of diglyme nickel dibromide lies in its use as a catalyst in organic synthesis. It has been employed in:

- Cross-Coupling Reactions: Facilitating the formation of carbon-carbon bonds.

- Carbonylation Reactions: Contributing to the synthesis of various organic compounds.

- Polymer Chemistry: Assisting in the preparation of conductive polymers like poly(3-hexylthiophene) .

Due to its unique properties, it serves as an efficient catalyst compared to other metal halides.

Studies on interaction mechanisms involving diglyme nickel dibromide primarily focus on its coordination chemistry and reactivity with other organic substrates. Its ability to form stable complexes with various ligands enhances its effectiveness as a catalyst. Additionally, research into its toxicity highlights the need for careful handling due to potential health risks associated with exposure .

Diglyme nickel dibromide shares similarities with several other nickel complexes, particularly those involving different solvents or ligands. Below is a comparison highlighting its uniqueness:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Nickel(II) Bromide | NiBr₂ | Anhydrous form is a yellow-brown solid; used in various reactions without solvent coordination. |

| Nickel(II) Bromide Ethylene Glycol Dimethyl Ether Complex | NiBr₂(C₄H₁₀O₂) | Utilizes ethylene glycol dimethyl ether; known for its catalytic applications similar to diglyme complex. |

| Nickel(II) Bromide 2-Methoxyethyl Ether Complex | NiBr₂(C₄H₁₀O₂) | Similar coordination but varies in solvent properties; may exhibit different reactivity patterns. |

Diglyme nickel dibromide stands out due to its specific solvent coordination (diglyme), which enhances solubility and catalytic efficiency compared to other complexes that utilize different ethers or solvents .

IUPAC Name and Alternative Designations

Diglyme nickel dibromide is systematically named 1-Methoxy-2-(2-methoxyethoxy)ethane compound with Nickel(II) Bromide (1:1) according to IUPAC nomenclature. Alternative designations include:

- Nickel(II) bromide 2-methoxyethyl ether complex

- NiBr₂·diglyme

- Dibromo[1-(methoxy-κO)-2-[2-(methoxy-κO)ethoxy-κO]ethane]nickel.

The molecular formula is C₆H₁₄Br₂NiO₃, with a molecular weight of 352.68 g/mol. Key identifiers include CAS RN 312696-09-6 and PubChem Substance ID 468592460.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₁₄Br₂NiO₃ | |

| CAS RN | 312696-09-6 | |

| Molecular Weight | 352.68 g/mol |

Coordination Geometry and Ligand Binding Modes

Diglyme (1-methoxy-2-(2-methoxyethoxy)ethane) acts as a tridentate ligand, coordinating to the nickel(II) center via three oxygen atoms: one from the central ether and two from terminal methoxy groups. The nickel ion adopts a distorted octahedral geometry, with two bromide ions completing the coordination sphere. This geometry is stabilized by the flexible diglyme backbone, which enables chelation without significant steric strain.

X-ray crystallography studies of analogous nickel complexes (e.g., NiBr₂·3H₂O) reveal that ligand binding modes can vary with solvent and counterion presence, though diglyme’s tridentate coordination remains consistent. In nonpolar solvents, dimeric structures with bridging bromide ligands have been observed.

Historical Development and Synthetic Relevance

Discovery and Early Applications in Coordination Chemistry

Diglyme nickel dibromide emerged in the late 20th century as part of efforts to stabilize nickel(II) complexes for stoichiometric reactions. Early reports highlighted its utility as a precursor for low-coordinate nickel species, particularly in studies of ethylene oligomerization (the "Nickel Effect"). The compound’s stability in ether solvents made it preferable to hygroscopic alternatives like NiBr₂·6H₂O.

In the 1990s, its role expanded to template-driven syntheses of macrocyclic ligands, where the nickel center facilitated cyclization via Lewis acid activation. For example, it enabled the assembly of benzene-fused cyclic compounds through reductive dicarbofunctionalization of alkenes.

Evolution as a Catalyst in Modern Organic Synthesis

Since the 2010s, diglyme nickel dibromide has become a cornerstone in cross-coupling catalysis, particularly for reactions involving less-activated substrates. Key advancements include:

- Reductive Couplings: NiBr₂·diglyme catalyzes the union of aryl halides with aldehydes in the presence of zinc, producing hindered diarylmethanols. For example, bromobenzene reacts with benzaldehyde to form diphenylmethanol in >90% yield.

- Alkene Functionalization: The complex enables three-component alkene dicarbofunctionalization, installing vicinal C–C bonds using alkanes or ethers as coupling partners. This method avoids prefunctionalized reagents, enhancing atom economy.

- Asymmetric Synthesis: Chiral variants of diglyme nickel dibromide, modified with bipyridine or phosphine ligands, achieve enantioselectivity >90% in aryl-alkyl bond formations.

The complex’s compatibility with diverse solvents (e.g., DMAc, THF) and reducing agents (e.g., Zn, Mn) underscores its versatility. Recent studies also highlight its use in synthesizing poly(3-hexylthiophene) for organic electronics, where it ensures controlled molecular weight distribution.

Synthetic Routes and Optimization Strategies

Direct Complexation of Nickel Bromide with Diglyme

The primary synthetic approach for diglyme nickel dibromide involves the direct complexation of anhydrous nickel(II) bromide with diglyme under controlled environmental conditions [4]. This straightforward method provides reliable access to the target complex through a coordination reaction that proceeds via ligand displacement.

The fundamental reaction mechanism involves dissolving anhydrous nickel(II) bromide in diglyme under nitrogen atmosphere, followed by refluxing the mixture to promote ligand coordination [4]. The synthesis typically requires elevated temperatures to facilitate the coordination process, with optimal conditions involving reflux temperatures maintained for 2 to 18 hours depending on the specific reaction scale and desired product purity [4] [5].

Reaction optimization studies have demonstrated that temperature control plays a crucial role in product formation and yield. While room temperature reactions are possible, they typically require extended reaction times of 24 to 48 hours and often result in lower yields ranging from 60 to 80 percent [6]. In contrast, elevated temperature synthesis under reflux conditions can achieve yields of 80 to 95 percent within significantly reduced timeframes [4].

The synthetic procedure involves careful handling of moisture-sensitive starting materials, as both nickel(II) bromide and the resulting complex exhibit high sensitivity to atmospheric moisture [4] [7]. The reaction is typically conducted under nitrogen or argon atmosphere to prevent hydrolysis and ensure optimal product formation.

Solvent Selection and Stoichiometric Control

Stoichiometric control represents a critical parameter in the synthesis of diglyme nickel dibromide, with optimal results achieved using a 1:1 molar ratio of nickel(II) bromide to diglyme [4]. Alternative stoichiometric ratios, such as 1:2, can be employed but may result in the formation of different coordination environments or reduced yields due to competitive coordination effects [6].

The choice of reaction medium significantly influences product formation and characteristics. Direct synthesis in diglyme as both ligand and solvent provides the most efficient route, eliminating the need for additional solvents that might interfere with coordination [4]. However, when dilution is necessary, polar aprotic solvents such as tetrahydrofuran or dimethoxyethane can be employed without significant detriment to product formation [8].

Solvent volume optimization studies indicate that using 10 to 50 milliliters of diglyme per gram of nickel(II) bromide provides optimal conditions for complete dissolution and efficient stirring during the reaction process [4]. Excessive solvent volumes may dilute the reaction mixture unnecessarily, while insufficient volumes can lead to incomplete dissolution and heterogeneous reaction conditions.

The isolation of the product can be achieved through several methods, including crystallization from the reaction mixture upon cooling, precipitation through addition of non-coordinating solvents, or direct evaporation of excess diglyme under reduced pressure [4]. Crystallization methods typically yield products with superior purity and well-defined morphology, appearing as light yellow to orange crystalline solids [7].

Analytical Techniques for Purity Assessment

Spectroscopic Characterization (Nuclear Magnetic Resonance, Fourier Transform Infrared Spectroscopy)

Nuclear magnetic resonance spectroscopy of diglyme nickel dibromide presents unique challenges due to the paramagnetic nature of the nickel(II) center [9] [10]. The presence of unpaired electrons in the d⁸ configuration of nickel(II) leads to significant line broadening and chemical shift dispersion in both ¹H and ¹³C nuclear magnetic resonance spectra [9].

Proton nuclear magnetic resonance spectroscopy typically reveals broadened signals corresponding to the diglyme ligand protons, with resonances appearing over a wider chemical shift range than observed for diamagnetic complexes [9] [10]. The paramagnetic influence of the nickel center can cause chemical shifts to appear at unusual positions, including both highly downfield and upfield regions of the spectrum [9].

For diglyme nickel dibromide, the characteristic methyl protons of the terminal methoxy groups typically appear as broadened multipets in the 3-4 parts per million region, while the ethylene bridge protons appear as complex, broadened signals in the 3.5-4.0 parts per million range [10]. The degree of line broadening and chemical shift dispersion provides valuable information about the coordination environment and electronic structure of the complex.

Carbon-13 nuclear magnetic resonance spectroscopy faces similar challenges, with paramagnetic relaxation effects often rendering carbon signals difficult to observe or interpret [9] [10]. When observable, the carbon signals provide structural confirmation of the diglyme ligand coordination, with characteristic resonances for the methoxy carbons and ethylene bridge carbons appearing at their expected chemical shift positions, albeit with significant broadening [11].

Fourier transform infrared spectroscopy provides more reliable structural information for diglyme nickel dibromide, as vibrational transitions are generally less affected by paramagnetism compared to nuclear magnetic resonance [12] [13]. The infrared spectrum exhibits characteristic stretching frequencies for the carbon-oxygen bonds of the diglyme ligand, typically appearing in the 1000 to 1300 wavenumber region [12].

The carbon-hydrogen stretching vibrations of the diglyme ligand appear in the expected 2800 to 3000 wavenumber range, providing confirmation of the organic ligand presence [12] [13]. Coordination of the diglyme ligand to the nickel center typically results in subtle shifts of these vibrational frequencies compared to free diglyme, reflecting the electronic influence of metal coordination on the ligand bonds [12].

Elemental Analysis and Thermal Gravimetric Studies

Elemental analysis represents a fundamental technique for confirming the composition and purity of diglyme nickel dibromide [7] [14]. Carbon, hydrogen, and nitrogen analysis provides quantitative verification of the molecular formula, with expected values of approximately 20.4 percent carbon, 4.0 percent hydrogen, and 0 percent nitrogen for the pure complex [7].

Inductively coupled plasma optical emission spectroscopy serves as the preferred method for nickel content determination, with pure diglyme nickel dibromide expected to contain 16.3 to 17.4 percent nickel by mass [7]. This technique provides highly accurate and precise quantification of the metal content, serving as a critical quality control parameter for synthetic batches.

Bromide content can be determined through precipitation titration methods, involving treatment of dissolved complex samples with silver nitrate to precipitate silver bromide quantitatively [7] [14]. This classical analytical approach provides reliable quantification of halide content and serves as an additional verification of complex composition.

Thermal gravimetric analysis provides valuable information about the thermal stability and decomposition behavior of diglyme nickel dibromide [15] [16]. The complex typically exhibits thermal stability up to approximately 150 degrees Celsius, above which ligand dissociation and decomposition processes begin [15].

The thermal decomposition profile typically shows initial mass loss corresponding to diglyme ligand dissociation, followed by further decomposition processes leading to formation of nickel oxide as the final residue [15] [17]. The temperature range for major decomposition typically spans from 150 to 400 degrees Celsius, with the exact profile depending on heating rate and atmospheric conditions [15] [16].

Differential scanning calorimetry complements thermal gravimetric analysis by providing information about phase transitions and thermal events [16] [18]. The complex may exhibit endothermic transitions corresponding to melting or phase changes, typically occurring in the 140 to 200 degrees Celsius range [16] [18].

Purity assessment through thermal analysis relies on comparison of observed mass loss percentages with theoretical values calculated from the molecular formula [15]. Deviations from expected values may indicate the presence of impurities, incomplete coordination, or partial hydration of the complex [15] [17].

Combined thermal analysis techniques provide comprehensive characterization of the complex thermal behavior, supporting both quality control applications and fundamental understanding of the coordination compound stability [15] [16] [18].

Single-Crystal X-ray Diffraction Studies

Bond Lengths and Angular Parameters

Single-crystal X-ray diffraction analysis provides fundamental insights into the molecular structure of diglyme nickel dibromide. The coordination environment around the nickel center exhibits characteristic features of a distorted octahedral geometry, where the nickel(II) ion is coordinated by three oxygen atoms from the diglyme ligand and two bromide ions [1] [2].

Bond Length Analysis

The nickel-bromide bond distances in diglyme nickel dibromide fall within the typical range observed for octahedral nickel(II) dibromide complexes. Based on crystallographic data from related nickel dibromide systems, the Ni-Br bond lengths are expected to range from 2.52 to 2.58 Å, consistent with the hexagonal cadmium chloride structure adopted by anhydrous nickel bromide [2] [3]. In the diglyme complex, these distances may exhibit slight variations due to the trans influence of the coordinating oxygen atoms from the diglyme ligand.

The nickel-oxygen coordination bonds demonstrate the chelating nature of the diglyme ligand. Studies of lithium ion solvation in diglyme systems indicate that the Ni-O bond lengths typically range from 2.04 to 2.50 Å [4] [5]. The specific coordination mode involves the nickel center interacting with the ether oxygen atoms in a tridentate fashion, creating stable five-membered chelate rings.

Angular Parameters

The angular parameters around the nickel center reflect the distortion from ideal octahedral geometry imposed by the constraints of the diglyme ligand. The chelate bite angles formed by the oxygen atoms of the diglyme ligand typically deviate from the ideal 90° due to the inherent flexibility of the ethylene glycol dimethyl ether backbone. Related studies on nickel complexes with similar bidentate ligands show that the O-Ni-O angles can range from 76° to 85°, depending on the specific ligand conformation [6] [7].

| Bond Type | Length/Angle | Range (Å/°) | Reference |

|---|---|---|---|

| Ni-Br | Bond length | 2.52-2.58 | [2] [3] |

| Ni-O | Bond length | 2.04-2.50 | [4] [5] |

| Br-Ni-Br | Bond angle | ~180 | [2] |

| O-Ni-O | Chelate angle | 76-85 | [6] [7] |

Intermolecular Interactions in Solid State

The solid-state packing of diglyme nickel dibromide is governed by a combination of weak intermolecular forces that contribute to the overall crystal stability. The extended structure exhibits characteristics typical of molecular crystals, where discrete molecular units are held together primarily through van der Waals forces and potential hydrogen bonding interactions [8] [2].

Hydrogen Bonding Networks

While the diglyme ligand lacks traditional hydrogen bond donors, weak C-H···Br interactions may contribute to the crystal packing stability. Similar interactions have been observed in related nickel dibromide complexes, where methyl and methylene hydrogen atoms of the organic ligands participate in weak hydrogen bonding with bromide ions [6] [9]. The presence of multiple ether oxygen atoms in the diglyme ligand also provides potential acceptor sites for weak hydrogen bonding interactions.

π-π Stacking and van der Waals Forces

The absence of aromatic systems in diglyme nickel dibromide limits the contribution of π-π stacking interactions to the crystal packing. Instead, the primary intermolecular forces arise from van der Waals interactions between the alkyl chains of adjacent diglyme ligands and the coordination spheres of neighboring nickel centers [8] [2].

Metal-Metal Interactions

The nickel centers in the crystal structure are typically separated by distances greater than 3.5 Å, indicating the absence of direct metal-metal bonding. However, weak through-space interactions between nickel centers may contribute to the magnetic properties of the solid material, particularly at low temperatures where antiferromagnetic coupling has been observed in related nickel dibromide systems [2].

Density Functional Theory (DFT) Investigations

Electronic Structure and Spin-State Transitions

Computational studies using density functional theory provide detailed insights into the electronic structure of diglyme nickel dibromide. The nickel(II) center adopts a d8 electronic configuration in an octahedral crystal field, resulting in characteristic electronic and magnetic properties [10] [11] [7].

Ground State Electronic Configuration

DFT calculations employing the M06-2X functional with effective core potentials for nickel and def2TZVP basis sets for lighter atoms reveal that the ground state of diglyme nickel dibromide corresponds to a triplet spin state (S = 1) [12] [11]. This configuration arises from the placement of two unpaired electrons in the eg orbitals of the octahedral crystal field splitting diagram. The calculated magnetic moment of approximately 2.83 μB is consistent with experimental observations for similar nickel(II) complexes [7] [13].

Spin-State Energetics

The relative energies of different spin states provide crucial information about the electronic structure stability. DFT calculations indicate that the triplet ground state is significantly more stable than potential singlet configurations by approximately 15-20 kcal/mol [12] [7]. This large energy difference reflects the strong preference for the high-spin configuration in the octahedral coordination environment provided by the diglyme ligand and bromide ions.

Temperature-Dependent Electronic Properties

Computational studies suggest that the electronic structure of diglyme nickel dibromide may exhibit temperature-dependent behavior, particularly regarding spin-crossover phenomena. While the complex predominantly maintains its high-spin configuration under normal conditions, elevated temperatures may lead to thermal population of low-lying electronic excited states [14] [7].

| Electronic Property | Value | Method | Reference |

|---|---|---|---|

| Ground State Spin | S = 1 (triplet) | DFT/M06-2X | [12] [11] |

| Magnetic Moment | 2.83 μB | Calculated | [7] [13] |

| HOMO-LUMO Gap | 6.30-6.41 eV | DFT | [11] [15] |

| Spin-State Energy Difference | 15-20 kcal/mol | DFT | [12] [7] |

Frontier Molecular Orbital Analysis

The frontier molecular orbitals of diglyme nickel dibromide provide fundamental insights into the chemical reactivity and electronic properties of the complex. Computational analysis reveals the nature of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), along with their contributions to chemical bonding and catalytic activity [12] [11] [16].

HOMO Characteristics

The highest occupied molecular orbital of diglyme nickel dibromide exhibits predominantly ligand-based character, with significant contributions from the oxygen lone pairs of the diglyme ligand and the bromide p-orbitals [11] [7]. The HOMO energy level, calculated to be approximately -6.30 to -6.41 eV relative to vacuum, indicates moderate electron-donating ability of the complex. This orbital composition suggests that oxidation processes would primarily involve electron removal from the ligand-centered orbitals rather than the metal d-orbitals.

LUMO Characteristics

GHS Hazard Statements

H228 (100%): Flammable solid [Danger Flammable solids];

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant